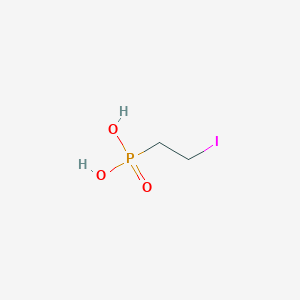
(2-Iodoethyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Iodoethyl)phosphonic acid is an organophosphorus compound characterized by the presence of an iodine atom attached to an ethyl group, which is further bonded to a phosphonic acid moiety. The molecular formula of this compound is C2H6IO3P, and it has a molecular weight of 235.95 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodoethyl)phosphonic acid can be achieved through several methods. One common approach involves the reaction of ethylene with phosphorus trichloride (PCl3) in the presence of iodine (I2) and water. The reaction proceeds as follows:
C2H4 + PCl3 + I2 + H2O→C2H6IO3P + HCl
This method typically requires controlled reaction conditions, including specific temperatures and pressures, to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways as described above. The process may be optimized for efficiency and cost-effectiveness by employing continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Iodoethyl)phosphonic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), to form different derivatives.
Oxidation and Reduction Reactions: The phosphonic acid moiety can participate in redox reactions, leading to the formation of phosphonic esters or phosphine oxides.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield phosphonic acid and ethylene glycol.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Hydroxide ions, amines, and thiols.
Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and ethylene glycol .
Scientific Research Applications
(2-Iodoethyl)phosphonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Iodoethyl)phosphonic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s phosphonic acid moiety allows it to form strong interactions with metal ions and other biomolecules, which can influence various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- (2-Bromoethyl)phosphonic acid
- (2-Chloroethyl)phosphonic acid
- (2-Fluoroethyl)phosphonic acid
Comparison
Compared to its analogs, (2-Iodoethyl)phosphonic acid is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and physical properties. The larger atomic radius and higher electronegativity of iodine compared to other halogens can influence the compound’s behavior in chemical reactions and its interactions with biological targets .
Properties
CAS No. |
7582-45-8 |
|---|---|
Molecular Formula |
C2H6IO3P |
Molecular Weight |
235.95 g/mol |
IUPAC Name |
2-iodoethylphosphonic acid |
InChI |
InChI=1S/C2H6IO3P/c3-1-2-7(4,5)6/h1-2H2,(H2,4,5,6) |
InChI Key |
NGADBMHGWDBFSS-UHFFFAOYSA-N |
Canonical SMILES |
C(CI)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


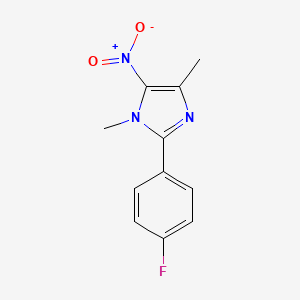
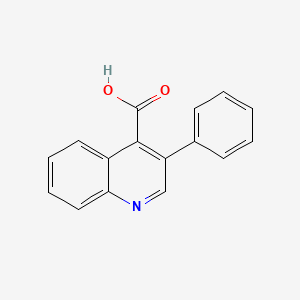
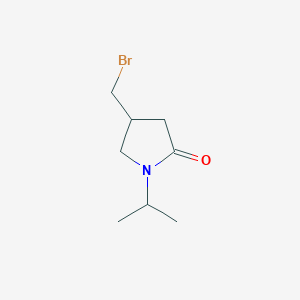
amine](/img/structure/B15296538.png)
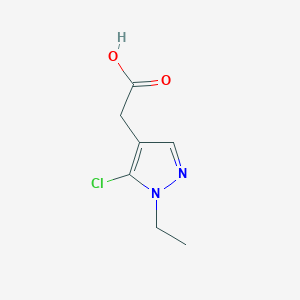
![2-[3-[(1,1-Dimethylethyl)sulfonyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15296543.png)
![4,4,5,5-tetramethyl-2-[(1E)-3-(methylsulfanyl)prop-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B15296555.png)
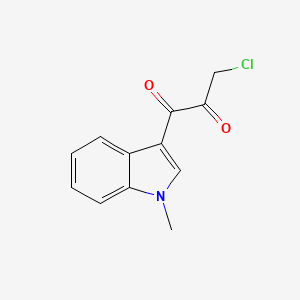
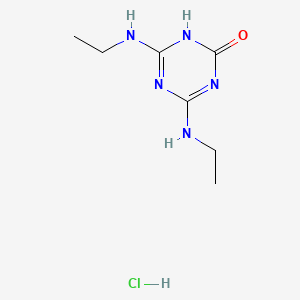
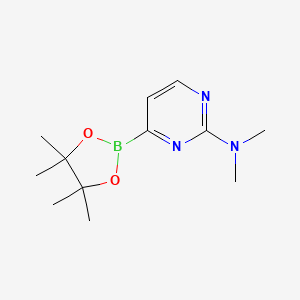
![ethyl(2E)-3-[4-(trifluoromethyl)phenyl]-2-butenoate](/img/structure/B15296589.png)
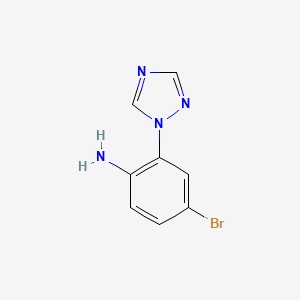
![[3-(4-Bromophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B15296606.png)

